molecular formula C5H11NO2S B12682887 n-Methyl-l-homocysteine CAS No. 164581-37-7

n-Methyl-l-homocysteine

Cat. No.: B12682887
CAS No.: 164581-37-7
M. Wt: 149.21 g/mol
InChI Key: PHMDDWYPVDXMNL-BYPYZUCNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-l-homocysteine typically involves the methylation of l-homocysteine. One common method is the use of methyl iodide as a methylating agent in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective methylation of the amino group .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as the use of enzymatic processes. Enzymes like l-methionine decarboxylase and l-methionine γ-lyase can be employed to facilitate the methylation process, providing a more efficient and environmentally friendly approach .

Chemical Reactions Analysis

Types of Reactions

n-Methyl-l-homocysteine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and various substituted derivatives from nucleophilic substitution .

Scientific Research Applications

n-Methyl-l-homocysteine has several scientific research applications:

    Chemistry: It is used as a model compound to study methylation reactions and sulfur-containing amino acid metabolism.

    Biology: It serves as a tool to investigate the role of methylation in biological systems and the effects of homocysteine derivatives on cellular processes.

    Medicine: Research on this compound contributes to understanding diseases associated with homocysteine metabolism, such as cardiovascular diseases and neurodegenerative disorders.

    Industry: It is used in the development of diagnostic assays and therapeutic agents targeting homocysteine-related pathways

Mechanism of Action

The mechanism of action of n-Methyl-l-homocysteine involves its interaction with various molecular targets and pathways. It can act as a methyl donor in methylation reactions, influencing gene expression and protein function. Additionally, it can modulate redox potential and oxidative stress by participating in redox reactions. These actions are mediated through its interaction with enzymes and cofactors involved in homocysteine metabolism, such as methionine synthase and cystathionine-β-synthase .

Comparison with Similar Compounds

Similar Compounds

    Homocysteine: A sulfur-containing amino acid involved in methionine metabolism.

    Methionine: An essential amino acid that serves as a precursor to homocysteine.

    S-adenosylmethionine: A key methyl donor in various biochemical reactions.

    Cysteine: A sulfur-containing amino acid derived from homocysteine

Uniqueness

n-Methyl-l-homocysteine is unique due to its specific methylation, which imparts distinct chemical and biological properties. Unlike homocysteine, it can act as a methyl donor, influencing methylation-dependent processes. Its unique structure also allows it to participate in specific chemical reactions that are not possible with other similar compounds .

Properties

CAS No.

164581-37-7

Molecular Formula

C5H11NO2S

Molecular Weight

149.21 g/mol

IUPAC Name

(2S)-2-(methylamino)-4-sulfanylbutanoic acid

InChI

InChI=1S/C5H11NO2S/c1-6-4(2-3-9)5(7)8/h4,6,9H,2-3H2,1H3,(H,7,8)/t4-/m0/s1

InChI Key

PHMDDWYPVDXMNL-BYPYZUCNSA-N

Isomeric SMILES

CN[C@@H](CCS)C(=O)O

Canonical SMILES

CNC(CCS)C(=O)O

Origin of Product

United States

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